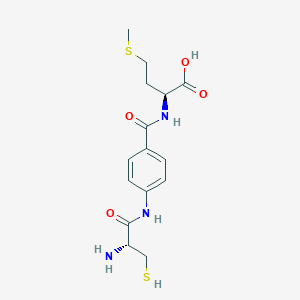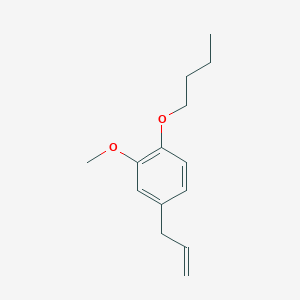
FTase Inhibitor II
説明
科学的研究の応用
Cancer Treatment
FTase Inhibitor II has been studied extensively for its potential in cancer treatment . It targets the farnesylation of Ras protein, a process that is crucial for the functional activation of Ras . Ras proteins are regulators of cell proliferation and differentiation and are closely related to the development of many cancers . By inhibiting farnesyl transferase, FTase Inhibitor II prevents Ras protein from completing farnesylation modification, thereby serving as a molecularly targeted anticancer drug .
Pancreatic Cancer
FTase inhibitors, including FTase Inhibitor II, have been reported for the treatment of pancreatic cancer . The inhibitors target the farnesylation of Ras proteins, which are often mutated in pancreatic cancer, thereby disrupting the signaling pathways that promote cancer growth .
Lung Cancer
Similarly, FTase Inhibitor II has been used in the treatment of lung cancer . By inhibiting the farnesylation of Ras proteins, it disrupts the signaling pathways that are often overactive in lung cancer cells .
Colon Cancer
FTase Inhibitor II has also been reported for the treatment of colon cancer . The drug targets the farnesylation of Ras proteins, which are often mutated in colon cancer, thereby disrupting the signaling pathways that promote cancer growth .
Hutchinson-Gilford Progeria Syndrome (HGPS)
HGPS is a rare genetic condition characterized by rapid aging in children. FTase inhibitors, including FTase Inhibitor II, have been used in the treatment of HGPS . The drug targets the farnesylation of progerin, a mutant form of lamin A that accumulates in the cells of HGPS patients .
Premature Aging (Progeroid) Syndromes
In addition to HGPS, FTase inhibitors have been used in the treatment of other progeroid syndromes . These conditions, like HGPS, are characterized by premature aging, and the drugs work by targeting the farnesylation of mutant proteins that accumulate in the cells .
Inhibitory Activity
FTase Inhibitor II has shown strong inhibitory activity against FTase. For example, pyrrorole imidazoldione 1c, 1d, pyroglutamine 7b, 7e, and β-enamine 2e were potent in the low nanomolar range through farnesyl inhibition experiments, with 7b showing the strongest inhibitory activity against FTase (IC 50 = 2 nM) .
Cell Proliferation
FTase Inhibitor II has shown inhibitory effects on the proliferation of various cancer cells . For instance, compound 17a showed inhibitory effects on the proliferation of various cancer cells, such as GI50 (NCI-H522) 1.8 nM, GI50 (MDA-MB-435) 1.8 nM .
将来の方向性
FTase inhibitors could be used not only for cancer treatment, but also for various progeria and parasitic diseases . Therefore, it is very important to develop novel broad-spectrum FTase inhibitors with low or no toxicity and high activity . The clinical application potential and future development trend of FTase inhibitors are being reviewed, which provides valuable reference for the future design of FTase inhibitors .
特性
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAZQOXHOMYJF-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FTase Inhibitor II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)






![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

